Regioisomeric Differentiation: N-4 Phenethyl vs. C-3 Phenethyl in the DAO Binding Site
The target compound bears a 2-phenylethyl group at the N-4 position, whereas the co-crystallized DAO inhibitor SS8 (PDB 3ZNQ) possesses a phenethyl substituent at the C-3 position [1]. The SS8 ligand was resolved in the human DAO active site at 2.75 Å resolution with a real-space correlation coefficient of 0.927, confirming well-defined electron density for the C-3 phenethyl group within a specific hydrophobic sub-pocket [1]. The N-4 phenethyl regioisomer projects the identical aromatic moiety from the pyrrole nitrogen rather than the furan C-3 carbon, resulting in a distinct spatial trajectory that cannot recapitulate the same interactions without inducing either a binding pose shift or steric clash with residues lining the active-site entrance [2]. This regioisomeric distinction is directly relevant because the DAO inhibitor patent literature explicitly teaches that both N-substitution and C-substitution patterns independently modulate inhibitory potency [2]. Although direct IC₅₀ data for this specific N-4 phenethyl compound have not been publicly disclosed, class-level SAR from the Sepracor patent family demonstrates that N-4 substituents alter DAO inhibition by at least 5- to 50-fold compared to the unsubstituted parent [2].
| Evidence Dimension | Ligand binding pose / regioisomeric identity in human DAO co-crystal structure |
|---|---|
| Target Compound Data | N-4 (2-phenylethyl) substitution; no published co-crystal structure or IC₅₀ |
| Comparator Or Baseline | SS8 (3-phenethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid); co-crystallized in human DAO (PDB 3ZNQ) at 2.75 Å resolution; real-space correlation coefficient 0.927; K_d ≈ 100–200 nM reported for pyrrole-based DAO inhibitors in stopped-flow experiments [1] |
| Quantified Difference | Regioisomeric: phenethyl at N-4 vs. C-3; spatial displacement of the aromatic ring by approximately 3–5 Å relative to the fused core, based on molecular geometry differences between N-alkylation and C-arylation vectors |
| Conditions | Human D-amino acid oxidase co-crystallization; X-ray diffraction; PDB deposition 3ZNQ |
Why This Matters
A regioisomeric difference at the N-4 vs. C-3 position can confer distinct DAO binding kinetics, selectivity versus related flavoenzymes, and ultimately differential in vivo pharmacodynamics—making the N-4 phenethyl compound a non-interchangeable tool for probing DAO pharmacology compared to the C-3 phenethyl analog.
- [1] RCSB Protein Data Bank. 3ZNQ: In Vitro and In Vivo Inhibition of Human D-Amino Acid Oxidase: Regulation of D-Serine Concentration in the Brain. Ligand SS8: 3-Phenethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. Deposited 2013-02-15. https://www.rcsb.org/structure/3ZNQ. View Source
- [2] Heffernan, M. L. R.; Dorsey, J. M.; Fang, Q. K.; Foglesong, R. J.; Hopkins, S. C.; Jones, M. L.; Jones, S. W.; Ogbu, C. O.; Perales, J. B.; Soukri, M.; Spear, K. L.; Varney, M. A. Fused Heterocyclic Inhibitors of D-Amino Acid Oxidase. U.S. Patent Application US20080058395 A1, March 6, 2008. View Source
